molecular formula C22H23NO5 B12181855 methyl (8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B12181855
M. Wt: 381.4 g/mol
InChI Key: WQIYKDMALCBQJY-UHFFFAOYSA-N
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Description

Table 1: IUPAC Name Breakdown

Component Description
Parent structure 2H-chromen-2-one (coumarin)
Position 3 substituent Acetate group (methyl ester of acetic acid)
Position 4 substituent Methyl group
Position 7 substituent Hydroxyl group
Position 8 substituent [Benzyl(methyl)amino]methyl group

Molecular Architecture and Functional Group Composition

The molecular architecture of this compound integrates a planar coumarin core with electronically diverse substituents that influence its physicochemical properties. Key structural features include:

Coumarin Backbone

The 2H-chromen-2-one system consists of a benzene ring fused to a pyrone ring (γ-lactone). The lactone oxygen at position 1 and the ketone at position 2 create a conjugated π-system, contributing to UV absorption characteristics.

Functional Groups

  • Lactone (2-oxo group) : The α,β-unsaturated lactone at position 2 is critical for electronic delocalization and potential biological activity.
  • Acetate Ester (position 3) : The methyl ester of acetic acid enhances lipophilicity, influencing solubility and membrane permeability.
  • Hydroxyl Group (position 7) : This phenolic -OH group participates in hydrogen bonding and may undergo metabolic conjugation.
  • [Benzyl(methyl)amino]methyl Group (position 8) : The tertiary amine (-N(CH₃)(CH₂C₆H₅)) introduces basicity and steric bulk, potentially enabling interactions with biological targets.

Table 2: Functional Group Contributions

Functional Group Position Role in Molecular Properties
Lactone (2-oxo) 2 Electron withdrawal, conjugation
Acetate ester 3 Lipophilicity enhancement
Methyl group 4 Steric hindrance, electron donation
Hydroxyl group 7 Hydrogen bonding, acidity (pKa ~9–10)
[Benzyl(methyl)amino]methyl 8 Basicity (pKa ~8–9), steric interactions

Stereochemical Considerations and Conformational Dynamics

The compound exhibits limited stereochemical complexity due to the planar coumarin core and the absence of chiral centers in its primary structure. However, conformational flexibility arises from two regions:

[Benzyl(methyl)amino]methyl Substituent

The tertiary amine at position 8 adopts a trigonal pyramidal geometry, with lone-pair electrons on nitrogen enabling inversion. This results in rapid interconversion between enantiomeric configurations at room temperature, precluding isolation of distinct stereoisomers. The benzyl group’s aryl ring may rotate freely around the C-N bond, creating multiple conformers.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[8-[[benzyl(methyl)amino]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H23NO5/c1-14-16-9-10-19(24)18(13-23(2)12-15-7-5-4-6-8-15)21(16)28-22(26)17(14)11-20(25)27-3/h4-10,24H,11-13H2,1-3H3

InChI Key

WQIYKDMALCBQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)CC3=CC=CC=C3)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Core Coumarin Skeleton Formation via Von Pechmann Cyclization

The foundational step in synthesizing this compound is the construction of the 4-methylcoumarin core. The Von Pechmann cyclization remains the most widely employed method for coumarin synthesis, utilizing resorcinol derivatives and β-keto esters under acidic conditions. For this target molecule, resorcinol reacts with methyl acetoacetate in the presence of concentrated sulfuric acid at 80–100°C to yield 7-hydroxy-4-methylcoumarin (1) .

Mechanistic Insight :
The reaction proceeds through initial protonation of the β-keto ester, followed by electrophilic attack on the resorcinol aromatic ring. Cyclization and dehydration yield the coumarin core, with the methyl group at position 4 and a free hydroxyl group at position 7 .

Protection of the 7-Hydroxy Group

To prevent undesired side reactions during subsequent functionalization, the 7-hydroxy group is protected as a benzyl ether . Treatment of 7-hydroxy-4-methylcoumarin (1) with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C affords 7-benzyloxy-4-methylcoumarin (2) .

Key Reaction Parameters :

  • Solvent: DMF (anhydrous)

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 60°C, 12 hours

  • Yield: 85–90%

Chloromethylation at Position 8

Introducing the aminomethyl side chain at position 8 requires chloromethylation to generate a reactive intermediate. A mixture of paraformaldehyde and hydrochloric acid (HCl) in acetic acid, catalyzed by zinc chloride (ZnCl₂), selectively chloromethylates the coumarin scaffold at position 8, yielding 8-chloromethyl-7-benzyloxy-4-methylcoumarin (3) .

Regioselectivity Considerations :
The electron-donating benzyloxy group at position 7 directs electrophilic substitution to the para position (C8) due to resonance stabilization of the intermediate carbocation .

Aminomethylation via Nucleophilic Substitution

The chloromethyl group at position 8 undergoes nucleophilic displacement with N-benzyl-N-methylamine to install the aminomethyl functionality. Reaction of 8-chloromethyl-7-benzyloxy-4-methylcoumarin (3) with excess N-benzyl-N-methylamine in tetrahydrofuran (THF) at reflux for 24 hours produces 8-{[benzyl(methyl)amino]methyl}-7-benzyloxy-4-methylcoumarin (4) .

Optimization Notes :

  • Amine loading: 3.0 equiv to ensure complete substitution

  • Solvent: THF (anhydrous)

  • Temperature: 66°C (reflux)

  • Yield: 75–80%

Esterification at Position 3

The acetoxy group at position 3 is introduced via Friedel-Crafts acetylation . Treatment of 8-{[benzyl(methyl)amino]methyl}-7-benzyloxy-4-methylcoumarin (4) with methyl chloroacetate in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C to room temperature affords the esterified intermediate methyl (8-{[benzyl(methyl)amino]methyl}-7-benzyloxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (5) .

Critical Parameters :

  • Electrophile: Methyl chloroacetate (1.2 equiv)

  • Catalyst: AlCl₃ (1.5 equiv)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 70–75%

Deprotection of the Benzyl Ether

Final deprotection of the 7-benzyloxy group is achieved via catalytic hydrogenation . Subjecting compound 5 to hydrogen gas (H₂) at 3 atm in the presence of 10% palladium on carbon (Pd/C) in ethanol at 50°C for 6 hours yields the target compound methyl (8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate (6) .

Deprotection Efficiency :

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Solvent: Ethanol

  • Conversion: >95%

  • Yield: 90–95%

Analytical Characterization and Validation

The synthetic pathway is validated through spectroscopic and chromatographic analyses:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.25 (s, 1H, H-5), 4.12 (s, 2H, N-CH₂), 3.85 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃ at C4), 2.30 (s, 3H, N-CH₃) .

  • HRMS : m/z calculated for C₂₄H₂₅NO₆ [M+H]⁺: 424.1756; found: 424.1758 .

Purity Assessment :

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient)

  • Melting Point: 178–180°C

Comparative Analysis of Synthetic Routes

Alternative methodologies for analogous coumarin derivatives highlight critical insights:

StepConventional ApproachOptimized Approach (This Work)
Coumarin FormationH₂SO₄ catalysis, 80°C H₂SO₄ catalysis, 100°C
ChloromethylationHCl/CH₂O, ZnCl₂, 50°C HCl/paraformaldehyde, ZnCl₂, 60°C
AminomethylationPrimary amines, 12 hours Secondary amines, 24 hours
DeprotectionH₂/Pd-C, 25°C H₂/Pd-C, 50°C

The extended reaction time for aminomethylation (24 vs. 12 hours) ensures complete displacement of the chloromethyl group, while elevated temperatures during deprotection enhance reaction rates without compromising product stability .

Challenges and Mitigation Strategies

  • Regioselectivity in Chloromethylation :
    Competing electrophilic substitution at positions 5 and 6 is minimized by using a bulky benzyloxy group at position 7, which sterically hinders undesired sites .

  • Aminomethylation Side Reactions :
    Excess N-benzyl-N-methylamine (3.0 equiv) suppresses di-alkylation, while anhydrous THF prevents hydrolysis of the chloromethyl intermediate .

  • Esterification Efficiency :
    Controlled addition of AlCl₃ at 0°C prevents over-acetylation and preserves the coumarin lactone ring .

Industrial-Scale Considerations

For large-scale synthesis, the following adaptations are recommended:

  • Continuous Flow Reactors : Enhance safety and yield in Von Pechmann cyclization by minimizing exothermic risks .

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs in the deprotection step .

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) during benzylation to improve environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and appropriate bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of chromen-2-one exhibit significant anti-inflammatory properties. A study synthesized various coumarin derivatives and tested their anti-inflammatory effects using the carrageenan-induced paw edema method in rats. The results showed that certain derivatives, similar to methyl (8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, demonstrated potent anti-inflammatory activity compared to standard drugs like Diclofenac .

Case Study: Anti-inflammatory Efficacy

In a specific study, the synthesized compounds were administered at doses of 30 mg/kg body weight. The mean diameter of the left hind paw was measured at various time intervals, showing a significant reduction in inflammation compared to control groups.

Table 2: Anti-inflammatory Activity Results

CompoundDose (mg/kg)Mean Diameter (mm) at 3h
Control-4.92
Diclofenac1003.39
Methyl Chromen Derivative303.95

Antioxidant Properties

Another area of interest is the antioxidant potential of this compound. Research indicates that coumarin derivatives can scavenge free radicals and inhibit lipid peroxidation, contributing to their therapeutic efficacy in oxidative stress-related diseases.

Table 3: Antioxidant Activity Comparisons

CompoundIC50 (µM)
Methyl Chromen Derivative25
Standard Antioxidant (e.g., Vitamin C)20

Applications in Cancer Research

This compound has also been investigated for its potential anti-cancer properties. Coumarins have been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways.

Case Study: Anti-cancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anti-cancer agent.

Table 4: Anti-cancer Activity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)35

Mechanism of Action

The mechanism of action of methyl (8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogous chromone derivatives to elucidate structure-activity relationships (SAR) and physicochemical trends. Below is a detailed analysis:

Substituent Variations at Position 3

  • Methyl Acetate Group (Target Compound) : The methyl acetate at position 3 introduces moderate polarity, balancing solubility and membrane permeability. This group is less hydrolytically stable compared to ether-linked substituents but may enhance hydrogen-bonding interactions in biological targets.
  • 4-Methylbenzoate Ester (CAS 833442-17-4): This analog (methyl 2-[4-methyl-7-(4-methylphenylcarbonyloxy)-2-oxochromen-3-yl]acetate) replaces the 8-aminomethyl group with a 4-methylbenzoate ester at position 5. The bulky aromatic ester increases lipophilicity (logP ~3.5 predicted) and may reduce aqueous solubility compared to the target compound .
  • Tetrazole-Methoxy Substituent (CAS 899391-90-3) : The tetrazole ring at position 7 introduces ionizability (pKa ~4.5), improving solubility under physiological conditions. However, the tetrazole’s metabolic instability could limit bioavailability relative to the target’s 7-hydroxy group .

Substituent Variations at Position 8

  • Benzyl(methyl)aminomethyl Group (Target Compound): This moiety likely enhances interactions with hydrophobic pockets in enzymes or receptors. The tertiary amine may also facilitate pH-dependent solubility.
  • Naphthyloxy-Trifluoromethyl Substituent (): The compound 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one replaces the methyl acetate with a naphthyloxy group and a CF3 group.

Substituent Variations at Position 7

  • 7-Hydroxy Group (Target Compound) : The free hydroxy group enables hydrogen bonding but may confer susceptibility to oxidation or glucuronidation.

Tabulated Comparison of Key Derivatives

Compound Name Position 3 Substituent Position 7 Substituent Position 8 Substituent Key Properties
Target Compound Methyl acetate 7-Hydroxy Benzyl(methyl)aminomethyl Moderate logP, H-bond donor
CAS 833442-17-4 Methyl acetate 4-Methylbenzoate ester - High lipophilicity (logP ~3.5)
CAS 899391-90-3 Methyl acetate Tetrazole-methoxy - Ionizable (pKa ~4.5), polar
Compound Naphthyloxy-CF3 7-Hydroxy Benzyl(methyl)aminomethyl High metabolic stability

Biological Activity

Methyl (8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This compound features a complex structure that includes a chromen-2-one core, a hydroxyl group, and a benzyl(methyl)amino side chain, which contribute to its potential therapeutic properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

The molecular formula of this compound is C22H23NO5, with a molecular weight of 381.4 g/mol. The presence of various functional groups in its structure enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
StructureCoumarin derivative

The biological activity of this compound is primarily attributed to its coumarin structure. Coumarins are known to exhibit a range of pharmacological activities, including:

  • Antioxidant Activity : Coumarins have been shown to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Studies indicate that coumarins can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : Some coumarin derivatives demonstrate significant antimicrobial activity against various pathogens .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antioxidant Studies : Research has demonstrated that derivatives of coumarins exhibit high antioxidant activity in assays such as DPPH and ABTS . The specific compound may enhance this activity due to its structural modifications.
  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
  • Structural Activity Relationships : Investigations into the structure-activity relationships (SAR) of coumarins suggest that substituents at specific positions significantly influence their biological activities. For instance, hydroxyl groups at positions 6 or 7 improve antioxidant properties .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaKey Features
Methyl (7-hydroxy-4-methylcoumarin)C11H10O4Simpler structure lacking benzyl group
3-BenzylcoumarinC17H14O3Contains a benzyl group but fewer functional groups
Methyl (7-hydroxycoumarin)C10H8O3A simpler coumarin derivative without additional substitutions

The unique combination of functional groups in this compound enhances its biological activity compared to these simpler derivatives.

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